3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol
CAS No.: 153004-08-1
Cat. No.: VC0125726
Molecular Formula: C₂₇H₃₀O₅S
Molecular Weight: 466.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153004-08-1 |
|---|---|
| Molecular Formula | C₂₇H₃₀O₅S |
| Molecular Weight | 466.59 |
| IUPAC Name | [(8R,9S,13S,14S,17R)-6-(benzenesulfonyl)-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
| Standard InChI | InChI=1S/C27H30O5S/c1-17(28)32-26-12-11-24-22-16-25(33(29,30)19-7-5-4-6-8-19)23-15-18(31-3)9-10-20(23)21(22)13-14-27(24,26)2/h4-10,15-16,21-22,24,26H,11-14H2,1-3H3/t21-,22-,24+,26-,27+/m1/s1 |
| SMILES | CC(=O)OC1CCC2C1(CCC3C2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C |
Introduction
Chemical Properties
Basic Information
3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol is identified by the CAS number 153004-08-1 and has a molecular formula of C27H30O5S . The compound has a molecular weight of 466.59 g/mol, which reflects its relatively complex structure compared to unmodified estradiol . Its unique structural features include a methoxy group at position 3, a phenylsulfonyl group at position 6, and a characteristic double bond between positions 6 and 7 in the steroid backbone .
The SMILES notation for this compound is COc1ccc2[C@H]3CC[C@]4(C)C@@HOC(=O)C, which provides a linear representation of its molecular structure . This notation is valuable for computational analyses and database searches related to the compound.
| Property | Information |
|---|---|
| CAS Number | 153004-08-1 |
| Molecular Formula | C27H30O5S |
| Molecular Weight | 466.59 g/mol |
| SMILES | COc1ccc2[C@H]3CC[C@]4(C)C@@HOC(=O)C |
| Appearance | Light Brown Solid |
| Solubility | Soluble in Dichloromethane |
Physical and Chemical Characteristics
The physical state of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol at room temperature is a light brown solid, which is consistent with many steroid derivatives of similar molecular weight . Its solubility profile indicates that it dissolves well in dichloromethane, making this solvent particularly suitable for reactions involving this compound . This solubility characteristic is important for laboratory work involving the compound, as it influences extraction procedures, purification methods, and reaction conditions.
The chemical reactivity of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol is strongly influenced by its functional groups. The phenylsulfonyl group at position 6 can act as a leaving group in certain reactions, which is valuable for synthetic applications requiring modifications at this position . The double bond between positions 6 and 7 creates a site for potential addition reactions, further expanding the compound's utility in organic synthesis . Additionally, the methoxy group at position 3 alters the electronic properties of the aromatic A-ring compared to unmodified estradiol, potentially influencing reactivity patterns in chemical transformations.
Molecular Structure
The molecular structure of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol is based on the estradiol backbone, which consists of four fused rings (labeled A through D in steroid nomenclature). The specific modifications in this compound create a unique chemical entity with distinctive properties:
These structural features collectively create a compound with specialized chemical properties that make it valuable for specific research applications, particularly in synthetic organic chemistry.
Applications and Uses
Synthetic Chemistry
In the field of synthetic organic chemistry, 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol serves as a valuable building block for more complex molecules . The strategic placement of functional groups in this compound creates opportunities for selective chemical modifications:
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The phenylsulfonyl group at position 6 can function as a directing group in various chemical transformations, influencing the regioselectivity of reactions at nearby positions .
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This same phenylsulfonyl group can serve as a leaving group in substitution reactions, allowing for the introduction of other functional groups at position 6 .
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The double bond between positions 6 and 7 creates a site for potential addition reactions, including hydrogenation, halogenation, and various cycloadditions .
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The methoxy group at position 3 modifies the electronic properties of the aromatic A-ring, potentially influencing the reactivity of this region in electrophilic aromatic substitution reactions and other transformations .
These properties collectively make 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol a specialized tool in the synthesis of modified estradiol derivatives that might be used for further research purposes in medicinal chemistry, pharmacology, or related fields.
Comparative Analysis with Related Compounds
Comparison with 3-Methoxy-7α-Methyl-6β-(phenylsulfonyl) Estradiol
A structurally related compound, 3-Methoxy-7α-Methyl-6β-(phenylsulfonyl) Estradiol (CAS: 153004-09-2), shares several features with 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol but also exhibits important differences . Comparing these compounds provides insights into how relatively minor structural modifications can influence chemical properties and potential applications.
Key differences between these compounds include:
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The presence of a double bond between positions 6 and 7 in 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol versus a saturated bond in 3-Methoxy-7α-Methyl-6β-(phenylsulfonyl) Estradiol .
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The absence of a methyl group at position 7 in 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol, contrasting with the 7α-methyl group in the related compound .
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Potential differences in the stereochemical orientation of the phenylsulfonyl group at position 6, which could influence the three-dimensional structure and reactivity of the molecules .
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A difference in molecular weight (466.59 vs. 440.59 g/mol), reflecting the structural variations between the two compounds .
These structural differences, though subtle, likely result in distinct chemical behaviors and applications. For instance, the unsaturated bond in 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol provides a site for addition reactions that is absent in the saturated analog, potentially making the didehydro compound more versatile in certain synthetic pathways.
Implications of Structural Differences
The structural differences between these related compounds have significant implications for their chemical reactivity and potential applications. The presence of the double bond in 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol creates a region of planar geometry and introduces sp2-hybridized carbons that can participate in reactions characteristic of alkenes, such as epoxidation, dihydroxylation, or cycloadditions.
In contrast, the saturated structure and additional methyl group in 3-Methoxy-7α-Methyl-6β-(phenylsulfonyl) Estradiol result in a different three-dimensional arrangement that may influence how the molecule interacts with reagents or potential biological targets. The methyl group at position 7 in this compound could also affect the reactivity of the phenylsulfonyl group through steric or electronic effects.
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